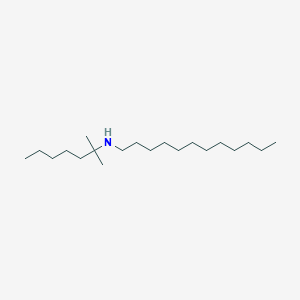

N-(2-Methylheptan-2-yl)dodecan-1-amine

Description

Properties

CAS No. |

50841-80-0 |

|---|---|

Molecular Formula |

C20H43N |

Molecular Weight |

297.6 g/mol |

IUPAC Name |

N-(2-methylheptan-2-yl)dodecan-1-amine |

InChI |

InChI=1S/C20H43N/c1-5-7-9-10-11-12-13-14-15-17-19-21-20(3,4)18-16-8-6-2/h21H,5-19H2,1-4H3 |

InChI Key |

WQABSJWASFRDRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(C)(C)CCCCC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of N 2 Methylheptan 2 Yl Dodecan 1 Amine

Fundamental Reaction Pathways of Secondary Amines

The reactivity of N-(2-Methylheptan-2-yl)dodecan-1-amine is primarily defined by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. However, the accessibility of this lone pair is significantly impeded by the bulky tertiary 2-methylheptan-2-yl group, making it a sterically hindered amine. This steric bulk moderates its reactivity compared to less hindered secondary amines like diethylamine. masterorganicchemistry.com

As a secondary amine, this compound can act as a nucleophile and react with alkyl halides or other alkylating agents in an SN2 displacement to form a tertiary amine. researchgate.net Further reaction with another equivalent of the alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

The rate and success of these alkylation reactions are highly dependent on the steric hindrance of both the amine and the alkylating agent. Due to the bulky tertiary alkyl group attached to the nitrogen, this reaction is expected to be significantly slower than with unhindered secondary amines. Forcing conditions or highly reactive, sterically unencumbered alkylating agents, such as methyl iodide, are often required. masterorganicchemistry.com For more hindered alkylating agents, specialized methods may be necessary. A high-yielding method for the N-alkylation of sterically hindered secondary amines involves the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine. thieme-connect.com The reaction to form the tertiary amine is generally less susceptible to overalkylation to the quaternary salt compared to the alkylation of primary amines, as the resulting tertiary amine is even more sterically hindered. masterorganicchemistry.com

Table 1: Representative Alkylation Reactions and Reagents

| Reagent Class | Example | Product Type | Expected Reactivity with this compound |

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine / Quaternary Salt | Moderate to Good; least sterically demanding halide. |

| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Tertiary Amine | Slow; requires forcing conditions due to increased steric bulk. |

| Alkyl Tosylate | Ethyl Tosylate | Tertiary Amine | Good; often effective for hindered amines, especially with a suitable base. thieme-connect.com |

The nucleophilic nitrogen atom of this compound can attack the electrophilic carbonyl carbon of acylating agents, such as acyl chlorides or acid anhydrides, to form a stable N,N-disubstituted amide. This is one of the most common reactions for forming amide bonds. researchgate.net The general mechanism involves nucleophilic attack followed by the elimination of a leaving group (e.g., chloride).

Similar to alkylation, the reaction rate is influenced by steric hindrance. The approach of the bulky amine to the acylating agent can be difficult, potentially requiring more reactive reagents or catalysts. Acyl chlorides are generally more reactive than acid anhydrides and are often preferred for acylating hindered amines. In cases where a molecule contains multiple amine functionalities, a secondary amine is typically more nucleophilic and will react in preference to an amide group. researchgate.net

The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry base. It readily accepts a proton (H⁺) from an acid to form a positively charged ammonium salt. rsc.org This acid-base reaction is typically very fast and exothermic. researchgate.net The resulting ammonium salt often exhibits dramatically different physical properties, most notably increased water solubility, which is a common strategy used in purification and drug formulation. rsc.org

The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). For typical aliphatic secondary amines, this value is in the range of 10-11, making them stronger bases than ammonia (B1221849) (pKa of NH₄⁺ ≈ 9.3) due to the electron-donating inductive effect of the alkyl groups. alfa-chemistry.comresearchgate.net While significant steric hindrance can sometimes affect basicity by impeding solvation of the conjugate acid, the pKa of this compound's conjugate acid is expected to fall within this typical range for aliphatic secondary amines.

Table 2: Comparison of Conjugate Acid pKa Values for Representative Amines

| Amine | Structure | Class | Typical pKa (of Conjugate Acid) | Reference |

| Ammonia | NH₃ | - | 9.3 | reddit.com |

| Primary Amine | R-NH₂ | Primary | ~10.6 | researchgate.net |

| Secondary Amine | R₂-NH | Secondary | ~11.0 | masterorganicchemistry.com |

| This compound | C₁₂H₂₅-NH-C₈H₁₇ | Secondary (Hindered) | ~10.5 - 11.0 (Estimated) |

Secondary amines are effective nucleophiles for the ring-opening of epoxides (oxiranes), yielding β-amino alcohols. acsgcipr.org This reaction proceeds via an SN2 mechanism where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, causing the C-O bond to break. acsgcipr.org

The regioselectivity of the attack on an unsymmetrical epoxide is a critical consideration.

Under neutral or basic conditions , the reaction is governed by sterics. The amine nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. researchgate.netlibretexts.org Given the substantial bulk of this compound, this preference for the least substituted carbon would be very strong.

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a much stronger electrophile. The reaction develops more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the developing partial positive charge. libretexts.orgstackexchange.com

High regioselectivity can often be achieved by controlling the reaction conditions. rsc.org

Unique Transformations Influenced by Long-Chain and Branched Architectures

The presence of long dodecyl and branched methylheptyl chains provides a hydrocarbon scaffold that can potentially undergo transformations, although these are often more challenging than reactions at the amine nitrogen.

Achieving regioselective functionalization of a specific C-H bond on the unactivated dodecyl or methylheptyl chains is a significant synthetic challenge. The amine functional group can interfere with many reaction types, and the similarity of the numerous C-H bonds makes selective activation difficult.

Modern synthetic methods for C-H functionalization offer potential pathways, though their application to this specific substrate is not documented and would require empirical development. thieme-connect.com General strategies often rely on:

Directed C-H Activation: This typically requires a directing group that positions a metal catalyst near a specific C-H bond (e.g., at the ortho position of an aromatic ring). mdpi.com Applying this concept to flexible aliphatic chains is complex and less common.

Radical Reactions: Free-radical processes can functionalize C-H bonds but often suffer from a lack of selectivity, leading to mixtures of products. Intramolecular radical reactions like the Hofmann-Löffler-Freytag reaction can achieve high regioselectivity at a specific position (typically the δ-carbon) but require specific precursors.

Photocatalysis: Photocatalytic methods have emerged for the α-functionalization of amines, but achieving selectivity at more remote positions (β, γ, δ, etc.) on the alkyl chains remains a frontier in the field. nih.gov

Without a directing functionality, any attempt at C-H functionalization on the hydrocarbon chains of this compound would likely be unselective, with reactivity favoring the weaker tertiary C-H bonds or positions alpha to the nitrogen, unless a highly specialized catalytic system is employed. thieme-connect.comnih.gov

Comprehensive Search Reveals No Publicly Available Data on the Stereochemical Outcomes of this compound Reactions

A thorough and extensive search of scientific literature and chemical databases has revealed no specific information regarding the chemical reactivity, derivatization, or the stereochemical outcomes in subsequent reactions of the compound this compound.

Despite a multi-faceted search strategy targeting scholarly articles, patents, and chemical repositories, no research detailing the stereochemistry of reactions involving this specific secondary amine could be located. The inquiry included searches for analogous compounds with similar structural features, such as hindered secondary amines and those with bulky substituents near the nitrogen atom, in an attempt to infer potential reactivity. However, this broader approach also failed to yield concrete data or detailed research findings that could be reliably extrapolated to this compound.

The structure of this compound presents a sterically hindered environment around the nitrogen atom due to the tertiary 2-methylheptan-2-yl group. This significant steric bulk would be expected to play a crucial role in directing the stereochemical course of its reactions. In principle, this bulky substituent could lead to high diastereoselectivity in reactions where new stereocenters are formed at or near the nitrogen atom or on the dodecyl chain, as the substituent would preferentially block one face of the reacting molecule.

However, without experimental data, any discussion of specific stereochemical outcomes remains purely hypothetical. The scientific community has not published studies that would provide the necessary evidence to detail these outcomes, nor are there any available data tables or research findings to populate the requested article section.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "Stereochemical Outcomes in Subsequent Reactions of the Amine" for this compound as per the specified outline.

Advanced Analytical Characterization of N 2 Methylheptan 2 Yl Dodecan 1 Amine

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. It relies on the magnetic properties of atomic nuclei. For a molecule like N-(2-Methylheptan-2-yl)dodecan-1-amine, both ¹H and ¹³C NMR would be essential.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum would be expected to show distinct signals for the protons on the dodecyl chain, the methylheptanyl group, and the amine proton. Key expected signals would include a triplet for the terminal methyl group of the dodecyl chain and complex multiplets for the methylene (B1212753) groups. The protons on the 2-methylheptan-2-yl group would also give rise to characteristic signals.

¹³C NMR (Carbon-13 NMR): This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments. The spectrum would show characteristic peaks for the aliphatic carbons of both alkyl chains.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.6 - 2.8 | t | 2H | -N-CH₂ -(CH₂)₁₀-CH₃ |

| ~ 1.4 - 1.6 | m | 2H | -N-CH₂-CH₂ -(CH₂)₉-CH₃ |

| ~ 1.2 - 1.4 | m | 18H | -(CH₂)₉-CH₃ |

| ~ 1.1 | s | 6H | -C(CH₃)₂- |

| ~ 0.9 | t | 3H | -(CH₂)₁₁-CH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 55 - 60 | C (CH₃)₂ (tert-octyl) |

| ~ 45 - 50 | -N-CH₂ - (dodecyl) |

| ~ 20 - 40 | Aliphatic CH₂ carbons |

| ~ 25 | -C(CH₃ )₂ |

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For this compound, fragmentation would likely occur via cleavage of the C-N bonds and at various points along the alkyl chains. The molecular ion peak (M⁺) may be weak or absent due to the instability of the parent ion.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing larger or more polar molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule of this compound, allowing for the unambiguous determination of its molecular weight.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like long-chain amines. gdut.edu.cn The sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they are introduced into the mass spectrometer for detection and identification. This technique would be instrumental in confirming the purity of this compound and identifying any potential impurities. For amines, derivatization is often employed to improve chromatographic performance by reducing peak tailing. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a high-molecular-weight, non-volatile, and thermally labile compound like this compound, HPLC is particularly well-suited for both purification of the crude product and analysis of its purity.

Due to its long aliphatic chains, this compound is a non-polar compound, making reversed-phase HPLC the method of choice. wikipedia.org In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column.

A significant challenge in the HPLC analysis of simple aliphatic amines is the lack of a UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult. sigmaaldrich.com To overcome this, pre-column derivatization is a common strategy. sigmaaldrich.comthermofisher.com A derivatizing agent that reacts with the secondary amine group to introduce a chromophore or fluorophore is added to the sample before injection. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride are suitable for this purpose, reacting with the amine to form a highly UV-active or fluorescent derivative. thermofisher.com This approach not only facilitates detection but can also improve the chromatographic properties of the analyte. thermofisher.com

For the purification and analysis of this compound, a C18 or C8 reversed-phase column would be effective. sigmaaldrich.comresearchgate.net A gradient elution method, starting with a higher polarity mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and gradually increasing the proportion of the organic solvent, would be employed to ensure the efficient elution of the highly non-polar compound and any potential impurities. wikipedia.org

Below is a representative table of HPLC conditions that could be applied for the analysis of the derivatized compound.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 70% B, increase to 100% B over 20 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | Fluorescence Detector (Ex: 266 nm, Em: 305 nm for FMOC derivative) |

| Injection Volume | 10 µL |

| Derivatization Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. researchgate.net In the synthesis of this compound, which could be formed via a reductive amination reaction between dodecanal (B139956) and 2-methylheptan-2-amine, TLC would be used to track the consumption of the starting materials and the formation of the product. chem-station.com

A standard silica (B1680970) gel plate serves as the stationary phase. The choice of the mobile phase, or eluent, is critical and is determined empirically to achieve good separation between the reactants (aldehyde and primary amine) and the final secondary amine product. A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is typically used for such compounds. The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5.

Since this compound and its precursors are aliphatic and lack a conjugated system, they will not be visible on the TLC plate under UV light. libretexts.org Therefore, a chemical stain is required for visualization. Several staining solutions are effective for amines:

Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain for compounds that can be oxidized. It typically visualizes compounds as yellow-brown spots on a purple background. wordpress.com It is effective for detecting the product amine.

Ninhydrin (B49086) Stain: While highly effective for primary amines, ninhydrin can also react with secondary amines to produce a colored spot (often yellow or orange), though the reaction may require heating. rochester.edublogspot.com This allows for differentiation between the primary amine starting material and the secondary amine product.

Dragendorff's Reagent: This stain is particularly useful for the detection of nitrogen-containing compounds, including tertiary and long-chain amines, appearing as orange or brown spots. blogspot.com

To monitor the reaction, small aliquots of the reaction mixture are spotted on the TLC plate over time. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Other Advanced Analytical Approaches (e.g., Elemental Analysis for Compositional Verification)

While chromatographic techniques confirm the purity and presence of a compound, elemental analysis provides fundamental data on its elemental composition. For a newly synthesized compound like this compound, elemental analysis is a crucial step to verify that the empirical formula matches the theoretical structure. wikipedia.org

This quantitative technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The process involves the complete combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

The molecular formula for this compound is C₂₀H₄₃N. The theoretical elemental composition can be calculated based on its atomic weights. The experimentally determined values from the elemental analyzer must fall within a narrow margin of error, typically ±0.4%, of the calculated values to confirm the compound's identity and high purity. nih.gov

Below is a data table presenting the theoretical and representative experimental values for the elemental analysis of this compound.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 80.73% | 80.65% |

| Hydrogen (H) | 14.56% | 14.60% |

| Nitrogen (N) | 4.71% | 4.68% |

This close correlation between the theoretical and found values provides strong evidence for the successful synthesis and purification of this compound.

Theoretical and Computational Investigations of N 2 Methylheptan 2 Yl Dodecan 1 Amine

Application of Quantum Chemical Methods for Molecular Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular structure and reactivity of compounds like N-(2-Methylheptan-2-yl)dodecan-1-amine. These calculations can provide detailed insights into the electronic and geometric properties of the molecule.

Molecular Geometry Optimization: The first step in a computational study would be to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing predictions for bond lengths, bond angles, and dihedral angles. For this compound, a key area of interest would be the geometry around the nitrogen atom. Due to the bulky 2-methylheptan-2-yl and dodecyl groups, significant steric hindrance is expected, which could lead to a flattening of the typical pyramidal geometry of an sp³-hybridized amine. nih.gov

Electronic Properties and Reactivity Descriptors: Once the optimized geometry is obtained, various electronic properties can be calculated. These properties help in predicting the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich regions (nucleophilic sites, likely the nitrogen lone pair) and electron-poor regions (electrophilic sites).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on different atoms, hybridization, and donor-acceptor interactions within the molecule. For this amine, it would quantify the charge on the nitrogen atom and analyze the nature of the C-N bonds.

A hypothetical data table of predicted properties for this compound, based on DFT calculations, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical stability and reactivity |

| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |

| N Atom NBO Charge | (Value in e) | Quantifies the electron density on the nitrogen |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For a tertiary amine like this compound, several reactions could be investigated, such as its role as a base or a nucleophile, or its potential metabolic pathways. acs.org

Transition State Searching: To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state gives the activation energy barrier, a key factor in determining the reaction rate. For instance, if this compound were to participate in a C(sp³)–H activation reaction, computational analysis could identify the transition state geometry and energy, revealing the feasibility of the process. cam.ac.uk

Reaction Pathway Analysis: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This profile helps to determine the most likely reaction pathway among several possibilities. For example, in the context of drug metabolism, computational studies can predict whether N-dealkylation or other oxidative processes are more favorable. acs.org

Below is a hypothetical table outlining the calculated energetic for a proposed reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | (Calculated Value) | Energy barrier for the first step |

| Intermediate | (Calculated Value) | A stable species formed during the reaction |

| Transition State 2 | (Calculated Value) | Energy barrier for the second step |

| Products | (Calculated Value) | Final products of the reaction |

Conformational Analysis and Steric Hindrance Studies

Due to its long dodecyl chain and branched methylheptanyl group, this compound is expected to be a highly flexible molecule with numerous possible conformations.

Conformational Search: A systematic or stochastic conformational search would be necessary to identify the various low-energy conformers of the molecule. This involves rotating the single bonds in the molecule and calculating the energy of each resulting structure. The results of this search would reveal the preferred shapes the molecule adopts.

Steric Hindrance Quantification: The significant steric bulk around the nitrogen atom is a defining feature of this molecule. This steric hindrance can be quantified using computational methods. One common parameter is the "percent buried volume" (%VBur), which calculates the percentage of the space around a central atom (in this case, nitrogen) that is occupied by the substituents. nih.gov A high %VBur value would indicate that the nitrogen's lone pair is sterically shielded, which would significantly impact its basicity and nucleophilicity. This steric congestion is a critical factor influencing the thermodynamic and kinetic properties of hindered alkylamines. nih.gov

A hypothetical table summarizing a conformational analysis is shown below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |

| 1 (Global Minimum) | 0.00 | (Value) | (Calculated Value) |

| 2 | (Calculated Value) | (Value) | (Calculated Value) |

| 3 | (Calculated Value) | (Value) | (Calculated Value) |

Synthetic Utility and Research Applications of N 2 Methylheptan 2 Yl Dodecan 1 Amine Analogues

Role as Building Blocks in the Construction of Complex Organic Architectures

Secondary amines are foundational reagents for carbon-nitrogen bond formation, a critical process in organic and medicinal chemistry. enamine.net Analogues of N-(2-Methylheptan-2-yl)dodecan-1-amine serve as key building blocks due to the nucleophilicity of the nitrogen atom, enabling reactions such as alkylation, acylation, and cyclization. enamine.net

Synthesis of Tertiary Amines and Quaternary Ammonium (B1175870) Salts

The conversion of secondary amines into tertiary amines and quaternary ammonium salts is a fundamental transformation. This is typically achieved through N-alkylation, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. quora.comlibretexts.org

The reaction proceeds in stages. First, the secondary amine reacts with an alkylating agent (e.g., an alkyl halide) to form the salt of a tertiary amine. libretexts.org In the presence of a base to neutralize the generated acid, the free tertiary amine is liberated. dtic.mil This tertiary amine can then undergo a subsequent alkylation to yield a quaternary ammonium salt, a compound where the nitrogen atom is bonded to four organic groups and carries a positive charge. quora.comlibretexts.orgdtic.mil

However, direct alkylation can be challenging to control, often resulting in a mixture of products. libretexts.org To achieve selective synthesis, specific catalysts or methodologies, such as self-limiting alkylation of N-aminopyridinium salts, have been developed to prevent overalkylation. acs.org

| Starting Material | Reagent | Intermediate/Product | Product Class |

|---|---|---|---|

| R₂NH (Secondary Amine) | R'-X (Alkyl Halide) | R₂R'N (Tertiary Amine) | Tertiary Amine |

| R₂R'N (Tertiary Amine) | R''-X (Alkyl Halide) | [R₂R'R''N]⁺X⁻ (Quaternary Salt) | Quaternary Ammonium Salt |

Preparation of Amides and Other Nitrogen-Containing Derivatives

Amides are among the most stable carboxylic acid derivatives and are prevalent in both synthetic and biological molecules. nih.gov Analogues of this compound, as secondary amines, readily react with acylating agents to form N,N-disubstituted amides. The most common methods involve the reaction with highly reactive acid chlorides or acid anhydrides.

The reaction with an acid chloride is typically rapid and exothermic, involving the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. chemistrysteps.com Similarly, acid anhydrides react with secondary amines to yield amides, with a molecule of carboxylic acid produced as a byproduct. For less reactive starting materials, such as carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often required to facilitate the condensation reaction under milder conditions. chemistrysteps.com

| Amine Type | Acylating Agent | General Reaction | Product |

|---|---|---|---|

| Secondary Amine (R₂NH) | Acid Chloride (R'COCl) | R₂NH + R'COCl → R₂NCOR' + HCl | N,N-Disubstituted Amide |

| Secondary Amine (R₂NH) | Acid Anhydride ((R'CO)₂O) | R₂NH + (R'CO)₂O → R₂NCOR' + R'COOH | N,N-Disubstituted Amide |

| Secondary Amine (R₂NH) | Carboxylic Acid (R'COOH) + Coupling Agent | R₂NH + R'COOH → R₂NCOR' + H₂O | N,N-Disubstituted Amide |

Directed Synthesis of N-Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. rsc.org Secondary amines serve as crucial nitrogen sources for the synthesis of these ring systems. nih.gov The synthetic strategies often involve the reaction of the amine with a molecule containing two electrophilic centers, leading to a cyclization event.

For example, a secondary amine can react with a dihalide in an intramolecular double alkylation to form a saturated N-substituted heterocycle. Another common approach is the condensation of a secondary amine with a dicarbonyl compound or its equivalent, followed by cyclization and dehydration to form various heterocyclic structures. organic-chemistry.org The specific heterocycle formed depends on the nature of the reacting partners and the reaction conditions. Bio-inspired catalyst systems have also been developed for the efficient aerobic dehydrogenation of secondary amines to form unsaturated nitrogen heterocycles, such as 3,4-dihydroisoquinolines. nih.gov

Applications in Polymer Chemistry and Advanced Materials Science

The incorporation of amine functionalities into polymers can significantly influence their properties, such as adhesion, solubility, and thermal stability. Secondary amines, including analogues of this compound, can be utilized in polymer science both as monomers and as chemical modifiers.

Although primary amines are more commonly used for the synthesis of polymers like polyamides, secondary amines can also be incorporated. acs.org A catalytic protocol using hydroaminoalkylation and ring-opening metathesis polymerization (ROMP) has been developed to create polymers containing secondary amine groups, where the hydrogen-bonding capabilities of these groups can be used to tune the material's rheological properties. acs.org

Furthermore, secondary amines are used to modify existing polymers. For instance, titanium-catalyzed hydroaminoalkylation can install secondary amine groups onto vinyl-terminated polypropylene, creating functional materials that could be useful as adhesives or compatibilizers. rsc.org The nucleophilic nature of amines allows them to react with other functional groups within a polymer chain, enabling post-polymerization modification to introduce new properties. acs.org

Development of Catalytic Systems

In the field of catalysis, ligands play a crucial role by coordinating to a metal center and modulating its reactivity and selectivity. Secondary amines can be incorporated into the structure of more complex ligands to create highly effective catalysts. wikipedia.org While simple amines can act as ligands, they are often part of a larger, specifically designed molecular framework.

Chiral ligands containing amine functionalities are particularly important in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. wikipedia.org For example, chiral phosphoramidite (B1245037) ligands, which are readily prepared from an amino moiety, have been successfully used with iridium catalysts in the asymmetric reductive amination of ketones with secondary amines to produce chiral tertiary amines with high enantioselectivity. nih.govrsc.org In these systems, the amine component of the ligand is critical for fine-tuning the steric and electronic properties of the catalyst, thereby controlling the stereochemical outcome of the reaction. nih.gov

Use in Bioorganic Chemistry as Molecular Probes for Interaction Studies

Molecular probes are essential tools for visualizing and quantifying biological molecules and processes. Fluorescent probes, in particular, allow for sensitive detection. The secondary amine functional group is a key component in the design of certain fluorescent probes, where its reactivity is harnessed for sensing applications. thermofisher.com

For example, aromatic secondary amines have been functionalized with Bodipy dyes to create fluorescent probes for detecting reactive nitrogen species like nitric oxide (NO). rsc.orgnih.gov The sensing mechanism relies on the reaction of the secondary amine with oxides of NO, which alters the electronic properties of the dye and leads to a change in its fluorescence. nih.gov Similarly, the nucleophilicity of organic amines can be exploited in probes where the amine adds to an α,β-unsaturated system, interrupting π-conjugation and causing a detectable shift in the probe's absorption or emission spectrum. researchgate.net These probes, which can be tailored to be selective for different types of amines, are valuable for detecting and quantifying low molecular weight amines in various samples without reporting on the biological effects of the amine itself. thermofisher.comresearchgate.net

Future Research Directions

Development of Novel and Green Synthetic Methodologies for N-(2-Methylheptan-2-yl)dodecan-1-amine

The synthesis of amines is a fundamental process in the chemical industry; however, traditional methods often suffer from low atom economy and the use of hazardous reagents. rsc.org Future research will undoubtedly focus on the development of greener and more sustainable synthetic routes to this compound.

One promising avenue is the advancement of reductive amination techniques. nih.gov This could involve the direct reaction of dodecanal (B139956) with 2-amino-2-methylheptane, utilizing novel catalysts that are more efficient and operate under milder conditions. The development of biocatalytic methods, employing enzymes such as transaminases, could offer a highly selective and environmentally benign approach to the synthesis of this and related amines. researcher.life

Furthermore, the principles of green chemistry are becoming increasingly important in synthetic organic chemistry. rsc.org Research into the use of renewable starting materials, such as fatty aldehydes derived from natural sources for the dodecyl chain and bio-based precursors for the tertiary alkyl amine moiety, would significantly improve the sustainability of the synthesis. rsc.orgacs.org The exploration of alternative, non-toxic, and recyclable solvents, such as deep eutectic solvents, could also minimize the environmental impact of the production process. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Catalytic Reductive Amination | High atom economy, potential for high selectivity. | Development of novel, non-precious metal catalysts; optimization of reaction conditions for sterically hindered substrates. |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, use of renewable resources. | Enzyme screening and engineering for specific substrate acceptance; process optimization for industrial scale-up. |

| Green Solvent Systems | Reduced environmental impact, potential for improved reaction rates and selectivity. | Investigation of deep eutectic solvents and ionic liquids as reaction media; development of efficient product separation and solvent recycling protocols. |

Exploration of Unprecedented Reactivity Patterns and Derivatization Opportunities

The unique structural features of this compound, namely the sterically hindered nitrogen atom and the long alkyl chain, are expected to give rise to novel reactivity patterns. The bulky 2-methylheptan-2-yl group can influence the nucleophilicity and basicity of the amine, potentially leading to selective reactions that are not observed with less hindered amines. masterorganicchemistry.com

Future studies should systematically investigate the reactivity of the N-H bond in this amine. While secondary amines are known to undergo a variety of reactions such as N-alkylation, N-arylation, and amide formation, the steric hindrance in this compound may necessitate the development of specialized catalytic systems to achieve high conversion rates. enamine.netgalchimia.com For instance, palladium-catalyzed cross-coupling reactions, which are powerful tools for C-N bond formation, may require the design of new ligands to accommodate the bulky substrate. galchimia.com

Derivatization of this compound opens up a vast chemical space for the creation of new molecules with tailored properties. researchgate.netrsc.org For example, conversion to the corresponding amide, sulfonamide, or urea (B33335) derivatives could lead to compounds with interesting biological activities or material properties. The long dodecyl chain provides a lipophilic character that could be exploited in the design of molecules with specific solubility or self-assembly properties.

| Derivative Class | Potential Properties/Applications | Synthetic Challenge |

| N-Aryl derivatives | Electronic materials, pharmaceuticals. | Overcoming steric hindrance in cross-coupling reactions. |

| Amides and Sulfonamides | Biologically active compounds, ligands for metal catalysis. | Activating the sterically hindered amine for nucleophilic attack. |

| Quaternary Ammonium (B1175870) Salts | Surfactants, phase-transfer catalysts, ionic liquids. | Controlling the degree of alkylation and preventing elimination reactions. |

Integration of Advanced Computational Studies for Rational Design and Discovery

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new chemical entities. In the context of this compound, computational studies can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts. mdpi.com

Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as bond dissociation energies, proton affinities, and conformational preferences. This information is crucial for understanding the reactivity of the amine and for designing new reactions. For example, computational modeling could help in the rational design of catalysts that can effectively interact with the sterically hindered nitrogen atom.

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of this amine in different environments, such as in solution or at interfaces. This is particularly relevant for exploring its potential applications as a surfactant, corrosion inhibitor, or component in self-assembled materials. The simulations can provide detailed information about the aggregation behavior and the orientation of the molecules at surfaces.

| Computational Method | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction mechanisms, spectroscopic properties. | Rational design of catalysts, prediction of reactivity, interpretation of experimental data. |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, aggregation behavior, interfacial properties. | Understanding self-assembly, predicting performance as a surfactant or corrosion inhibitor. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. | Guiding the synthesis of new derivatives with enhanced performance for specific applications. |

Expanding the Synthetic Utility of this Class of Amines in Emerging Fields of Chemical Research

The unique combination of a sterically hindered amine and a long alkyl chain in this compound suggests its potential utility in several emerging areas of chemical research.

In materials science , this amine could serve as a building block for the synthesis of novel polymers and supramolecular assemblies. The bulky tertiary alkyl group could impart unique thermal and mechanical properties to polymers, while the long dodecyl chain could drive self-assembly into well-defined nanostructures. Such materials could find applications in areas like drug delivery, nanotechnology, and advanced coatings. Hindered amine light stabilizers (HALS) are an important class of polymer additives, and the structural motifs present in this compound are relevant to this field. researchgate.netcrystalmarketresearch.comacs.org

In the field of catalysis , derivatives of this amine could be explored as ligands for transition metal catalysts. The steric bulk could be used to control the coordination environment around the metal center, potentially leading to catalysts with enhanced selectivity and activity. Additionally, the long alkyl chain could be used to tune the solubility of the catalyst, facilitating its separation and recycling.

Finally, in medicinal chemistry , the lipophilic nature and steric hindrance of this amine could be advantageous in the design of new therapeutic agents. enamine.netnih.gov The long alkyl chain could enhance membrane permeability, while the bulky group could provide metabolic stability. Further derivatization of the amine functionality could lead to compounds that interact with specific biological targets.

| Emerging Field | Potential Application | Key Structural Feature |

| Materials Science | Building block for polymers, component of self-assembled materials, light stabilizers. | Steric bulk of the 2-methylheptan-2-yl group, amphiphilic nature. |

| Catalysis | Ligand for transition metal catalysts, phase-transfer catalysts. | Steric hindrance around the nitrogen atom, tunable solubility from the dodecyl chain. |

| Medicinal Chemistry | Scaffold for drug design, modification of pharmacokinetic properties. | Lipophilicity of the dodecyl chain, metabolic stability from the bulky group. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.